N-({3-chloro-4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)pentanamide
Overview
Description
N-({3-chloro-4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)pentanamide is a complex organic compound with a unique structure that includes a furan ring, a piperazine ring, and a chlorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({3-chloro-4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)pentanamide typically involves multiple steps:
Formation of the Furan-2-ylcarbonyl Piperazine: This step involves the reaction of furan-2-carboxylic acid with piperazine under acidic conditions to form the furan-2-ylcarbonyl piperazine intermediate.
Chlorination of the Phenyl Ring: The phenyl ring is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The chlorinated phenyl compound is then coupled with the furan-2-ylcarbonyl piperazine intermediate in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Formation of the Carbamothioyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the chlorinated phenyl ring, converting the chloro group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorinated phenyl ring, where the chloro group can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydroxylated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-({3-chloro-4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)pentanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of N-({3-chloro-4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)pentanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with a similar chlorinated phenyl ring but lacks the furan and piperazine moieties.
Carboxymethyl Chitosan: Shares some functional group similarities but differs significantly in structure and applications.
Uniqueness
N-({3-chloro-4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)pentanamide is unique due to its combination of a furan ring, a piperazine ring, and a chlorinated phenyl group, which confer distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
N-[[3-chloro-4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]pentanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O3S/c1-2-3-6-19(27)24-21(30)23-15-7-8-17(16(22)14-15)25-9-11-26(12-10-25)20(28)18-5-4-13-29-18/h4-5,7-8,13-14H,2-3,6,9-12H2,1H3,(H2,23,24,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAODWRKMBFKIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC(=S)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CO3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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